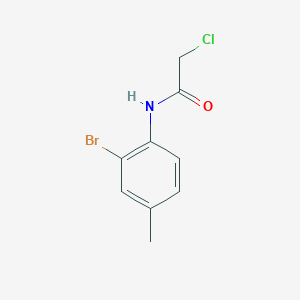

N-(2-bromo-4-methylphenyl)-2-chloroacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-6-2-3-8(7(10)4-6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUAOVLAPWPQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352166 | |

| Record name | N-(2-bromo-4-methylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90560-54-6 | |

| Record name | N-(2-Bromo-4-methylphenyl)-2-chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90560-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-bromo-4-methylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-BROMO-4-METHYLPHENYL)-2-CHLOROACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(2-bromo-4-methylphenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis and characterization of the chemical compound N-(2-bromo-4-methylphenyl)-2-chloroacetamide. This molecule holds significance as a potential intermediate in the development of novel pharmaceutical agents and other specialized chemical entities. The strategic placement of bromo, methyl, and chloroacetyl functionalities offers multiple avenues for further chemical modification, making it a versatile building block in medicinal chemistry and materials science. This document will detail the synthetic pathway, from readily available starting materials to the final product, and will thoroughly outline the analytical techniques required to confirm its identity, purity, and structural integrity.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of this compound is most effectively achieved through a two-step process. This strategy begins with the regioselective bromination of a commercially available precursor, followed by N-acylation. This approach ensures high yields and minimizes the formation of unwanted side products.

Step 1: Synthesis of the Precursor: 2-bromo-4-methylaniline

The journey to our target molecule begins with the synthesis of the key intermediate, 2-bromo-4-methylaniline, from p-toluidine. Direct bromination of p-toluidine would lead to a mixture of products due to the strong activating effect of the amino group. To control the regioselectivity of the bromination, the amino group is first protected by acetylation.

The overall transformation is depicted below:

Caption: Synthetic pathway for 2-bromo-4-methylaniline from p-toluidine.

Expertise in Action: The Rationale Behind Amine Protection

The acetylation of the amino group in p-toluidine serves a critical purpose. The resulting acetamido group is still an ortho-, para-director for electrophilic aromatic substitution, but it is less activating than the amino group. This moderation of reactivity prevents the formation of poly-brominated products and directs the incoming bromine atom primarily to the position ortho to the acetamido group.[1] Subsequent hydrolysis of the amide bond regenerates the free amine, yielding the desired 2-bromo-4-methylaniline.[2]

Experimental Protocol: Synthesis of 2-bromo-4-methylaniline

-

Acetylation of p-Toluidine: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine in glacial acetic acid. Cool the solution in an ice bath and slowly add acetic anhydride with continuous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Pour the reaction mixture into ice-cold water to precipitate the N-(4-methylphenyl)acetamide. Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Bromination: Dissolve the dried N-(4-methylphenyl)acetamide in glacial acetic acid. Slowly add a solution of bromine in glacial acetic acid dropwise with stirring. Continue stirring for 2-3 hours at room temperature. The product, N-(2-bromo-4-methylphenyl)acetamide, will precipitate out of the solution.

-

Hydrolysis: To the crude N-(2-bromo-4-methylphenyl)acetamide, add a solution of aqueous hydrochloric acid. Heat the mixture under reflux for 2-3 hours to effect hydrolysis. Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the 2-bromo-4-methylaniline. Collect the product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

With the precursor in hand, the final step is the N-acylation with chloroacetyl chloride. This is a nucleophilic acyl substitution reaction where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the chloroacetyl chloride.

Caption: Final N-acylation step to yield the target molecule.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 2-bromo-4-methylaniline in a suitable aprotic solvent such as dichloromethane or ethyl acetate. Add a base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Addition of Chloroacetyl Chloride: Cool the solution in an ice bath. Add a solution of chloroacetyl chloride in the same solvent dropwise from the dropping funnel with vigorous stirring.

-

Reaction and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a pure crystalline solid.

Comprehensive Characterization: A Multi-faceted Approach

To ensure the successful synthesis and purity of this compound, a combination of spectroscopic and physical characterization techniques is essential.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉BrClNO | [3] |

| Molecular Weight | 262.53 g/mol | [3] |

| CAS Number | 96686-51-0 |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for confirming the structure of the molecule. The expected signals for this compound are as follows:

-

A singlet for the methyl protons (-CH₃) around 2.3-2.4 ppm.

-

A singlet for the methylene protons of the chloroacetyl group (-CH₂Cl) around 4.2-4.3 ppm.

-

A set of signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the phenyl ring. Due to the substitution pattern, these protons will likely appear as a doublet, a doublet of doublets, and a singlet.

-

A broad singlet for the amide proton (-NH-) in the range of 8.0-9.0 ppm, the chemical shift of which can be concentration and solvent dependent.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further confirmation of the carbon framework. Expected signals include:

-

A signal for the methyl carbon (-CH₃) around 20-22 ppm.

-

A signal for the methylene carbon (-CH₂Cl) around 42-44 ppm.

-

Multiple signals in the aromatic region (110-140 ppm) for the six carbons of the phenyl ring.

-

A signal for the carbonyl carbon (-C=O) in the range of 164-166 ppm.

-

2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

-

N-H Stretch: A sharp absorption band around 3250-3300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band around 1660-1680 cm⁻¹.

-

N-H Bend (Amide II): An absorption band around 1530-1550 cm⁻¹.

-

C-Cl Stretch: An absorption band in the fingerprint region, typically around 700-800 cm⁻¹.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (262.53 g/mol ). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern will be observed for the molecular ion peak. Specifically, there will be peaks at m/z corresponding to the combinations of ⁷⁹Br/³⁵Cl, ⁸¹Br/³⁵Cl, ⁷⁹Br/³⁷Cl, and ⁸¹Br/³⁷Cl.

-

Fragmentation Pattern: Common fragmentation pathways for such molecules include the loss of the chloroacetyl group and cleavage of the amide bond, leading to characteristic fragment ions.

Trustworthiness Through Self-Validating Protocols

The protocols described in this guide are designed to be self-validating. The clear precipitation of the product at various stages provides a visual confirmation of the reaction's progress. Furthermore, the multi-pronged characterization approach ensures that the final product is unambiguously identified and its purity is rigorously assessed. Any deviation from the expected spectral data would immediately indicate the presence of impurities or an incorrect structure, prompting further purification or a re-evaluation of the synthetic strategy.

Conclusion

The synthesis and characterization of this compound is a straightforward yet illustrative example of multi-step organic synthesis. By employing a protective group strategy and standard acylation techniques, this valuable chemical intermediate can be prepared in good yield and high purity. The detailed characterization protocol provides a robust framework for verifying the successful synthesis of the target molecule, making it a reliable procedure for researchers in the fields of drug discovery and chemical synthesis.

References

-

askIITians. (2014, January 29). How can the following conversion be carried out :- (a) p-toluidine to 2- bromo-4. Retrieved from [Link]

-

askIITians. (2014, February 3). How can the following conversion be carried out :- (a) p-toluidine to 2- bromo-4. Retrieved from [Link]

-

Allen. How will you convert p-toluidine to 2-bromo-4-methylaniline? Retrieved from [Link]

-

PubChem. N-(4-Bromophenyl)-2-chloroacetamide. Retrieved from [Link]

-

PubChem. N-(2-bromo-4-chlorophenyl)acetamide. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

-

Pathshala247. (2021, November 25). How to Convert p-toluidine to 2-bromo-4-methylaniline |organic conversion 12th Chemistry ||. Retrieved from [Link]

-

ResearchGate. (PDF) 2-Bromo-N-(2-chlorophenyl)acetamide. Retrieved from [Link]

-

IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

-

Organic Syntheses Procedure. Acetamide, N-bromo-. Retrieved from [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

PubChem. 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. Retrieved from [Link]

-

ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

-

NIST WebBook. Acetamide, 2-chloro-N-(4-methylphenyl)-. Retrieved from [Link]

-

NIST WebBook. Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

-

SpectraBase. 2-(4-bromophenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide - Optional[13C NMR]. Retrieved from [Link]

-

Oakwood Chemical. N-(4-Bromo-2-methyl-phenyl)-2-chloro-acetamide. Retrieved from [Link]

-

ResearchGate. (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Retrieved from [Link]

-

Quora. (2021, March 23). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-(2-bromo-4-methylphenyl)-2-chloroacetamide (CAS 90560-54-6): Properties, Synthesis, and Research Applications

Executive Summary: This document provides a comprehensive technical overview of N-(2-bromo-4-methylphenyl)-2-chloroacetamide, a halogenated N-aryl acetamide of significant interest in synthetic and medicinal chemistry. As a bifunctional molecule, it possesses two distinct electrophilic sites, rendering it a versatile intermediate for the construction of more complex molecular architectures, including heterocyclic scaffolds and potential drug candidates. This guide consolidates available data on its chemical and physical properties, outlines a detailed, field-proven synthesis protocol with mechanistic insights, presents a predictive analysis of its spectral characteristics, and discusses its potential applications and requisite safety protocols. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Compound Identification and Overview

This compound belongs to the class of α-haloacetamides. These compounds are valuable building blocks in organic synthesis, primarily due to the reactivity of the C-Cl bond, which is susceptible to nucleophilic substitution, and the amide functionality, which can participate in various chemical transformations. Its structure, featuring a substituted aromatic ring, makes it a key precursor for creating derivatives with tailored electronic and steric properties for applications in materials science and pharmacology.

Table 1: Core Compound Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 90560-54-6[1] |

| Molecular Formula | C₉H₉BrClNO[1] |

| Molecular Weight | 262.53 g/mol [1][2] |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CCl)Br |

| InChI Key | AKNLFHJQVCPHHO-UHFFFAOYSA-N[2] |

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

While comprehensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from close analogs. These computed values are invaluable for designing experimental conditions, such as selecting appropriate solvent systems and predicting chromatographic behavior.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 2.7 | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed) |

| Rotatable Bond Count | 2 | PubChem (Computed) |

| Topological Polar Surface Area | 29.1 Ų | PubChem (Computed)[2] |

Solubility Profile: Based on its structure, this compound is expected to be poorly soluble in water and soluble in a range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. The nonpolar, substituted phenyl ring dominates the molecule's character, while the amide group provides some polarity.

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved via the N-acylation of 2-bromo-4-methylaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Principle: The lone pair of electrons on the nitrogen atom of 2-bromo-4-methylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride leaving group. A tertiary amine base, such as triethylamine (TEA), is crucial to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion.

Caption: Experimental workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-aryl chloroacetamides.[3][4]

Materials and Equipment:

-

2-bromo-4-methylaniline

-

Chloroacetyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

1N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethanol and Hexane for recrystallization

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-bromo-4-methylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the stirring solution to 0°C using an ice-water bath. This is critical to control the exothermic nature of the acylation and prevent side reactions.

-

Reagent Addition: Add chloroacetyl chloride (1.0 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 20-30 minutes using a dropping funnel. Maintain the temperature below 5°C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 16-24 hours, or until TLC analysis indicates the complete consumption of the starting aniline.

-

Aqueous Workup: Dilute the reaction mixture with additional DCM and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1N HCl (2x), water (1x), and finally with brine (1x). The acidic wash removes the triethylamine hydrochloride salt and any unreacted base.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/hexane, to afford this compound as a crystalline solid.

Spectral Characterization (Predictive Analysis)

While authenticated spectra for this compound are not publicly available, a detailed predictive analysis based on fundamental principles and data from structurally similar compounds provides a reliable characterization framework.[5][6]

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

-

δ 8.0-8.5 ppm (br s, 1H): Amide N-H proton. The broadness is due to quadrupole coupling with the nitrogen nucleus and potential hydrogen bonding.

-

δ 7.2-7.8 ppm (m, 3H): Aromatic protons. The substitution pattern will lead to a complex multiplet or distinct doublet/singlet signals depending on coupling constants.

-

δ 4.2-4.4 ppm (s, 2H): Methylene protons (-CH₂Cl). The singlet indicates no adjacent protons. Its downfield shift is due to the deshielding effects of the adjacent chlorine atom and carbonyl group.

-

δ 2.3-2.5 ppm (s, 3H): Methyl protons (-CH₃). A characteristic singlet in the upfield region.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

-

δ 164-166 ppm: Carbonyl carbon (C=O) of the amide.

-

δ 115-140 ppm: Aromatic carbons (6 signals expected).

-

δ 42-45 ppm: Methylene carbon (-CH₂Cl).

-

δ 20-22 ppm: Methyl carbon (-CH₃).

FT-IR Spectroscopy (Predicted, KBr Pellet, cm⁻¹):

-

3250-3300 cm⁻¹: N-H stretching vibration.

-

1660-1680 cm⁻¹: C=O stretching (Amide I band), a strong, sharp absorption.

-

1530-1550 cm⁻¹: N-H bending (Amide II band).

-

700-800 cm⁻¹: C-Cl stretching vibration.

-

550-650 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A cluster of peaks will be observed due to the isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The expected pattern will be M⁺, M+2, and M+4 peaks with characteristic intensity ratios.

-

Key Fragments: Fragmentation is likely to occur via α-cleavage, leading to the loss of •CH₂Cl or cleavage of the amide C-N bond.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its dual reactivity. The α-chloroacetamide moiety is a potent electrophile, readily undergoing substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, azides) to form new C-N, C-S, or C-N₃ bonds. This reactivity is fundamental to its use as a scaffold in building diverse chemical libraries for drug screening.

Caption: Key reactive sites for synthetic transformations.

N-phenylacetamide derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties.[7] This compound serves as an ideal starting material for synthesizing libraries of analogs to explore structure-activity relationships (SAR) in drug discovery programs. The bromo and methyl substituents on the phenyl ring provide steric and electronic handles that can be crucial for modulating target binding and pharmacokinetic properties.

Hazard and Safety Profile

Disclaimer: No specific Safety Data Sheet (SDS) for CAS 90560-54-6 is publicly available. The information below is compiled based on the known hazards of the α-haloacetamide chemical class and should be treated as a guideline. A thorough risk assessment should be conducted before handling.

Primary Hazards:

-

Skin and Eye Irritation: Compounds of this class are typically irritating to the skin and can cause serious eye irritation.[8]

-

Acute Toxicity: May be harmful if swallowed or inhaled.[9]

-

Sensitization: May cause an allergic skin reaction.

Table 3: Recommended Handling and Safety Procedures

| Category | Recommendation |

|---|---|

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood.[9][10] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8][9] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[8][10] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials like strong bases and oxidizing agents.[8][11] |

| First Aid (In case of exposure) | |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8] |

References

-

Appchem. (2024). This compound. Retrieved from [Link]

- Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications.

-

Quality Environmental Containers. (2021). Safety Data Sheet: 2-Chloroacetamide. Retrieved from [Link]

- Ugrčić, M., et al. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju. PubMed Central.

-

PubChem. (n.d.). 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU.

- The Royal Society of Chemistry. (n.d.).

-

CAS Common Chemistry. (n.d.). β-Phenylbenzenepropanenitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

- IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)

- Google Patents. (n.d.). US4663481A - Preparation of bromoacetamides.

- BenchChem. (n.d.). N-Bromoacetamide in Medicinal Chemistry: A Versatile Reagent for Drug Discovery and Development.

- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

- Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.

-

CAS Common Chemistry. (n.d.). Maritimein. Retrieved from [Link]

- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU.

- Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online.

-

PubChem. (n.d.). 2-Bromo-3-chloro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Hill, N. J., & Bruton, S. V. (2023). Spectroscopy Data for Undergraduate Teaching.

Sources

- 1. appchemical.com [appchemical.com]

- 2. 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | C9H9BrClNO | CID 2097895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.eric.ed.gov [files.eric.ed.gov]

- 7. irejournals.com [irejournals.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. qecusa.com [qecusa.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-(2-bromo-4-methylphenyl)-2-chloroacetamide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-bromo-4-methylphenyl)-2-chloroacetamide is a halogenated acetamide derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a reactive chloroacetamide moiety and a substituted aromatic ring, allows for diverse chemical modifications. This guide provides a comprehensive overview of its synthesis, detailed analytical characterization, mechanistic insights, and prospective applications, particularly in the realm of drug discovery. The protocols and data presented herein are intended to serve as a foundational resource for researchers engaged in the synthesis and utilization of novel bioactive compounds.

Introduction: The Strategic Importance of α-Haloacetamides in Synthesis

α-Haloacetamides, and specifically N-aryl-2-chloroacetamides, represent a class of highly valuable intermediates in organic and medicinal chemistry. The inherent reactivity of the α-chloro group makes it an excellent electrophilic site for nucleophilic substitution reactions, enabling the facile introduction of various functional groups.[1] This reactivity, coupled with the diverse electronic and steric properties that can be imparted by substitution on the N-aryl ring, allows for the generation of extensive compound libraries for biological screening.

This compound, the subject of this guide, is a prime example of this molecular architecture. The presence of a bromine atom and a methyl group on the phenyl ring offers additional sites for modification and influences the overall lipophilicity and electronic nature of the molecule, which can be critical for its biological activity.[2] This guide will delve into the practical aspects of working with this compound, from its synthesis to its characterization and potential uses.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, commencing with the synthesis of the requisite substituted aniline, 2-bromo-4-methylaniline, followed by its acylation with 2-chloroacetyl chloride.

Synthesis of the Precursor: 2-bromo-4-methylaniline

The synthesis of 2-bromo-4-methylaniline can be accomplished starting from p-toluidine. A common and effective strategy involves a protection-bromination-deprotection sequence to ensure regioselective bromination at the ortho-position to the amino group.

Experimental Protocol: Synthesis of 2-bromo-4-methylaniline

Step 1: Acetylation of p-Toluidine

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine (1 equivalent) in glacial acetic acid.

-

To this solution, add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Pour the reaction mixture into ice-cold water to precipitate the product, N-(4-methylphenyl)acetamide.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-(4-methylphenyl)acetamide

-

Dissolve the dried N-(4-methylphenyl)acetamide (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture, maintaining the temperature at 0-5°C.

-

Stir the reaction for 2-3 hours at room temperature.

-

Pour the reaction mixture into a solution of sodium bisulfite to quench any excess bromine.

-

Collect the precipitated 2-bromo-N-(4-methylphenyl)acetamide by filtration, wash with water, and dry.

Step 3: Hydrolysis of 2-bromo-N-(4-methylphenyl)acetamide

-

Suspend the 2-bromo-N-(4-methylphenyl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.[3]

-

Heat the mixture at reflux for 1.5-2.5 hours.[3]

-

Cool the reaction mixture and neutralize with an aqueous solution of sodium hydroxide or ammonia until the pH is between 8 and 10 to precipitate the free amine.[3]

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-4-methylaniline.

Causality Behind Experimental Choices:

-

Protection of the Amino Group: The amino group of p-toluidine is highly activating, and direct bromination would lead to a mixture of polybrominated products. Acetylation to form an acetamide moderates the activating effect and sterically hinders the ortho positions, favoring monobromination.

-

Regioselectivity of Bromination: The acetamido group is an ortho-, para-director. Since the para position is already occupied by the methyl group, bromination occurs at one of the ortho positions.

-

Acidic Hydrolysis: The deprotection of the acetamide is efficiently carried out under acidic conditions, which hydrolyzes the amide bond to regenerate the amine.

Diagram of the Synthesis of 2-bromo-4-methylaniline:

Caption: Synthetic route to 2-bromo-4-methylaniline from p-toluidine.

Chloroacetylation of 2-bromo-4-methylaniline

The final step in the synthesis is the N-acylation of 2-bromo-4-methylaniline with 2-chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis of this compound [4]

-

Dissolve 2-bromo-4-methylaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add a base, such as triethylamine or pyridine (1.1-1.2 equivalents), to the solution to act as an acid scavenger.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of 2-chloroacetyl chloride (1.05 equivalents) in the same solvent dropwise to the cooled reaction mixture over a period of 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Diagram of the Chloroacetylation Reaction:

Caption: Synthesis of the title compound via N-acylation.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrClNO | PubChem[5] |

| Molecular Weight | 262.53 g/mol | PubChem[5] |

| IUPAC Name | N-(4-bromo-2-methylphenyl)-2-chloroacetamide | PubChem[5] |

| CAS Number | 96686-51-0 | PubChem[5] |

Spectroscopic Data and Interpretation

3.1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on data from structurally similar compounds, the following spectral features are expected for this compound.[2]

¹H NMR (Expected Chemical Shifts, δ in ppm):

-

Aromatic Protons (3H): The three protons on the aromatic ring will appear in the range of δ 7.0-8.0 ppm. The proton ortho to the bromine will likely be the most downfield.

-

-CH₂-Cl (2H): A singlet corresponding to the two protons of the chloroacetyl group is expected around δ 4.2-4.4 ppm.[2]

-

-NH- (1H): A broad singlet for the amide proton will be observed, typically downfield, in the range of δ 8.0-10.5 ppm, depending on the solvent and concentration.[2]

-

-CH₃ (3H): A singlet for the methyl group protons will appear upfield, around δ 2.2-2.4 ppm.

¹³C NMR (Expected Chemical Shifts, δ in ppm):

-

C=O (Amide Carbonyl): The carbonyl carbon will give a signal in the range of δ 164-168 ppm.[2]

-

Aromatic Carbons (6C): The six aromatic carbons will resonate in the region of δ 115-140 ppm. The carbon bearing the bromine atom and the carbon attached to the nitrogen will have distinct chemical shifts.

-

-CH₂-Cl: The carbon of the chloroacetyl group will appear around δ 42-44 ppm.[2]

-

-CH₃: The methyl carbon will be observed upfield, typically in the range of δ 17-21 ppm.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

N-H Stretch: A sharp absorption band in the region of 3250-3350 cm⁻¹ is characteristic of the N-H bond in a secondary amide.

-

C=O Stretch (Amide I): A strong, sharp absorption band between 1650 and 1680 cm⁻¹ will be present, corresponding to the amide carbonyl group.

-

N-H Bend (Amide II): An absorption band around 1530-1560 cm⁻¹ is expected for the N-H bending vibration.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the C-Cl stretch.

-

Aromatic C-H and C=C Stretches: These will appear in their characteristic regions.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (262.53 g/mol ). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak (M, M+2, M+4).

-

Fragmentation Pattern: Common fragmentation pathways for N-aryl acetamides include cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the amide bond.[6][7]

Purity Assessment

The purity of the synthesized compound should be assessed using techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

Thin-Layer Chromatography (TLC): To check for the presence of impurities.

Mechanistic Insights: The Chloroacetylation Reaction

The chloroacetylation of 2-bromo-4-methylaniline proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. The presence of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Diagram of the Reaction Mechanism:

Caption: Mechanism of nucleophilic acyl substitution.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable scaffold for the synthesis of a wide range of biologically active molecules.

-

Antimicrobial Agents: N-(substituted phenyl)-2-chloroacetamides have been shown to possess antimicrobial activity.[2] The lipophilicity conferred by the halogen and methyl substituents can enhance the ability of these compounds to penetrate bacterial cell membranes.[2]

-

Enzyme Inhibitors: The reactive chloroacetyl group can act as a covalent modifier of nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes, making this class of compounds interesting as potential irreversible enzyme inhibitors.

-

Precursor for Heterocyclic Synthesis: The chloroacetamide moiety can be readily displaced by various nucleophiles to construct more complex molecules, including various heterocyclic ring systems that are prevalent in pharmaceuticals.[1]

-

Analgesic and Anti-inflammatory Agents: The acetamide scaffold is present in many analgesic and anti-inflammatory drugs.[8][9] Modifications of the N-phenyl ring can modulate the pharmacological properties of these compounds.[10]

Safety and Handling

α-Haloacetamides are reactive alkylating agents and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[11][12][13][14]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11][15]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a synthetically accessible and highly versatile chemical entity. Its utility as a building block in the development of new chemical probes and potential therapeutic agents is significant. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, with the aim of empowering researchers to effectively utilize this compound in their scientific endeavors. The combination of a reactive electrophilic center and a modifiable aromatic ring makes it a valuable tool in the arsenal of the modern medicinal and synthetic chemist.

References

-

Ušćumlić, G. S., et al. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 71(4), 305–316. Available from: [Link]

-

PubChem. (n.d.). 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved from: [Link]

-

ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from: [Link]

-

Kaur, M., et al. (2014). Crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-acetamide, C15H10BrCl2NO2. Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 113-114. Available from: [Link]

-

PubChem. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from: [Link]

-

ResearchGate. (n.d.). 2-Bromo-N-(2-chlorophenyl)acetamide. Retrieved from: [Link]

-

PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from: [Link]

-

Kaur, M., et al. (2014). Crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide, C15H10BrCl2NO2. Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 113-114. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from: [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. Available from: [Link]

-

ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from: [Link]

-

Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. Available from: [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from: [Link]

-

ResearchGate. (n.d.). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Retrieved from: [Link]

-

Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from: [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from: [Link]

-

University of California, Los Angeles. (n.d.). Interpretation of mass spectra. Retrieved from: [Link]

-

Archives of Pharmacy Practice. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from: [Link]

-

Oakwood Chemical. (n.d.). N-(4-Bromo-2-methyl-phenyl)-2-chloro-acetamide. Retrieved from: [Link]

-

Barbosa, M. L. C., et al. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. European Journal of Medicinal Chemistry, 44(9), 3612-3620. Available from: [Link]

-

Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Engineering and Natural Sciences, 4(2), 1-8. Available from: [Link]

-

University of California, Berkeley. (n.d.). Handling Radioactive Materials Safely. Office of Environmental Health and Safety. Retrieved from: [Link]

-

ResearchGate. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Retrieved from: [Link]

-

University of California, Berkeley. (n.d.). 6. Procedures for Work with Radioactive Materials. Office of Environment, Health & Safety. Retrieved from: [Link]

-

Chemistry with Caroline. (2022, November 27). How to Interpret Chemical Shift in the Carbon-13 NMR [Video]. YouTube. Retrieved from: [Link]

-

University of California, Berkeley. (n.d.). Handling and Storing Radioactive Materials Form. Environment, Health & Safety. Retrieved from: [Link]

-

Washington State University. (n.d.). Radioactive Material Safety Policies. Radiation Safety Office. Retrieved from: [Link]

-

SUNY College of Environmental Science and Forestry. (n.d.). manual for the safe handling of radioactive substances at the state university of new york college of environmental science and forestry. Retrieved from: [Link]

- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from: [Link]

Sources

- 1. archivepp.com [archivepp.com]

- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 4. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | C9H9BrClNO | CID 2097895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. Handling and Storing Radioactive Materials Form – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]

- 13. Radioactive Material Safety Policies | Radiation Safety Office | Washington State University [rso.wsu.edu]

- 14. esf.edu [esf.edu]

- 15. 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety [ehs.berkeley.edu]

An In-depth Technical Guide to the Physicochemical Properties of N-(2-bromo-4-methylphenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-bromo-4-methylphenyl)-2-chloroacetamide is a substituted aromatic amide with potential applications in organic synthesis and drug discovery. Its structure, featuring a halogenated phenyl ring and a reactive chloroacetamide moiety, makes it an intriguing candidate for further investigation as a chemical intermediate or a pharmacologically active agent. The chloroacetamide group, in particular, is known to be a reactive functional group capable of alkylating nucleophilic residues, a property leveraged in various biochemical probes and pharmaceutical compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, guiding everything from reaction optimization and formulation to predicting its behavior in biological systems.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. In the absence of extensive experimental data for this specific isomer, this guide synthesizes predicted data with empirical findings from closely related structural analogs. It further outlines detailed, field-proven methodologies for its synthesis and characterization, offering a robust framework for researchers to validate these properties and explore the compound's potential.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.

Chemical Structure

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChemLite[1] |

| Molecular Formula | C₉H₉BrClNO | PubChemLite[1] |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CCl)Br | PubChemLite[1] |

| InChI | InChI=1S/C9H9BrClNO/c1-6-2-3-8(7(10)4-6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) | PubChemLite[1] |

| InChIKey | FNUAOVLAPWPQET-UHFFFAOYSA-N | PubChemLite[1] |

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, this section presents a combination of predicted data for the target molecule and experimental data from its close structural isomer, N-(4-bromo-2-methylphenyl)-2-chloroacetamide, and other related analogs to provide a scientifically grounded estimation of its properties.

| Property | This compound (Predicted) | N-(4-bromo-2-methylphenyl)-2-chloroacetamide (Isomer, Predicted) | N-(2-bromo-4-chlorophenyl)acetamide (Analog, Predicted) | Source |

| Molecular Weight ( g/mol ) | 262.53 | 262.53 | 248.50 | PubChemLite[1], PubChem[2][3] |

| Monoisotopic Mass (Da) | 260.9556 | 260.95560 | 246.93995 | PubChemLite[1], PubChem[2][3] |

| XLogP3 | 3.1 | 2.7 | 2.2 | PubChemLite[1], PubChem[2][3] |

| Melting Point (°C) | Not Available | Not Available | 127.39 | Chemchart[4] |

| Water Solubility (mg/L) | Not Available | Not Available | 363.92 | Chemchart[4] |

| Flash Point (°C) | Not Available | Not Available | 166.1 | Chemchart[4] |

Expert Insights:

-

Lipophilicity (XLogP3): The predicted XLogP3 value of 3.1 for the target molecule suggests it is a lipophilic compound. This is a critical parameter in drug development, as it influences membrane permeability and absorption. The slightly lower predicted value for its isomer (2.7) highlights how the relative positions of the bromo and methyl groups can subtly impact this property.

-

Melting Point: While no experimental data exists for the target molecule, the predicted melting point of the closely related N-(2-bromo-4-chlorophenyl)acetamide is 127.39 °C.[4] It is reasonable to hypothesize a similar melting point for this compound, likely a crystalline solid at room temperature.

-

Solubility: The predicted water solubility of the chloro-analog (363.92 mg/L) suggests that the target compound will likely have low aqueous solubility.[4] This is consistent with its lipophilic character. Solubility is a key factor in designing in vitro assays and developing suitable formulations.

Synthesis of this compound

The synthesis of this compound follows a standard and robust protocol for the formation of amides from anilines and acyl chlorides. The causality behind this experimental choice lies in the high reactivity of the chloroacetyl chloride electrophile with the nucleophilic amine of the 2-bromo-4-methylaniline.

Synthetic Workflow

Experimental Protocol

This protocol is adapted from established methods for the synthesis of similar N-substituted chloroacetamides.[5][6]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 2-bromo-4-methylaniline (1.0 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane or acetone.

-

Base Addition: Add a tertiary amine base, such as triethylamine (1.2 equivalents), to the solution. The purpose of the base is to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the exothermicity of the acylation reaction and minimize the formation of potential side products.

-

Acylation: Add chloroacetyl chloride (1.0-1.1 equivalents) dropwise to the cooled and stirred solution. The slow addition is crucial to maintain temperature control.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up:

-

Dilute the reaction mixture with additional dichloromethane.

-

Wash the organic layer sequentially with 1N HCl to remove unreacted amine and excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

-

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Analytical Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, the methylene protons of the chloroacetyl group, and the amide proton. The splitting patterns and coupling constants of the aromatic protons will confirm the 1,2,4-substitution pattern on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all nine unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the carbons of the phenyl ring, the methyl carbon, and the methylene carbon bearing the chlorine atom. A general methodology for acquiring and interpreting NMR data for similar chloroacetamides is well-documented.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion: High-resolution mass spectrometry (HRMS) should confirm the calculated monoisotopic mass of 260.9556 Da.[1] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum.

-

Predicted Collision Cross Section (CCS): For ion mobility-mass spectrometry, predicted CCS values can aid in identification. For the [M+H]⁺ adduct, the predicted CCS is 145.6 Ų, and for the [M-H]⁻ adduct, it is 152.1 Ų.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Absorptions:

-

N-H Stretch: A characteristic absorption band is expected in the region of 3250-3350 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band should be present around 1660-1680 cm⁻¹.

-

C-Cl Stretch: An absorption in the region of 700-800 cm⁻¹ is indicative of the chloroalkyl group.

-

Aromatic C-H and C=C Stretches: These will be present in their characteristic regions. Spectral data for analogous compounds like N-(2-bromo-4-chlorophenyl)acetamide are available for comparison.[3]

-

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, grounded in predicted data and comparative analysis of its structural analogs. The provided protocols for synthesis and characterization offer a validated starting point for researchers to produce and confirm the identity and purity of this compound. As a molecule with a reactive electrophilic site and a synthetically versatile structure, this compound holds promise for applications in medicinal chemistry and as a building block in organic synthesis. The data and methodologies presented herein are intended to empower researchers to confidently incorporate this compound into their discovery and development workflows.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2097895, 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 282685, N-(2-bromo-4-chlorophenyl)acetamide. Retrieved from [Link]

-

Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 26–37. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17374, N-(4-Bromophenyl)-2-chloroacetamide. Retrieved from [Link]

-

The Royal Society of Chemistry (2024). Supporting information for an article. Retrieved from [Link]

-

Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Terao, H. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1939. [Link]

-

Chemchart (2024). N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9). Retrieved from [Link]

-

ResearchGate (2023). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

-

Gowda, B. T., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1888. [Link]

-

Organic Syntheses (2024). Acetamide, N-bromo-. Retrieved from [Link]

-

IRE Journals (2024). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

-

NIST (2024). Acetamide, 2-chloro-N-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST (2024). Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite (2025). This compound (C9H9BrClNO). Retrieved from [Link]

-

ResearchGate (2014). Growth and Characterization Studies of 2-Bromo-4-chloroacetophenone Crystals. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94722, 2-Bromo-N-(4-methylphenyl)acetamide. Retrieved from [Link]

-

Wikipedia (2024). Chloroacetamide. Retrieved from [Link]

-

Oakwood Chemical (2024). N-(4-Bromo-2-methyl-phenyl)-2-chloro-acetamide. Retrieved from [Link]

-

Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. PubMed. Retrieved from [Link]

-

ResearchGate (2023). ¹H NMR spectra of 2-bromo-4'-chloroacetophenone. Retrieved from [Link]

-

ResearchGate (2015). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C9H9BrClNO) [pubchemlite.lcsb.uni.lu]

- 2. 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | C9H9BrClNO | CID 2097895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(2-bromo-4-chlorophenyl)acetamide | C8H7BrClNO | CID 282685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of N-(2-bromo-4-methylphenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectral data for the compound N-(2-bromo-4-methylphenyl)-2-chloroacetamide. As a vital tool in modern drug discovery and organic synthesis, a thorough understanding of a molecule's spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation. This document moves beyond a mere listing of data, offering insights into the experimental rationale and the interpretation of the spectral features based on fundamental chemical principles and comparative data from related structures.

Synthesis and Structural Framework

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 2-bromo-4-methylaniline with chloroacetyl chloride. This reaction is a standard method for the formation of amides.[1] The presence of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, thus driving the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-bromo-4-methylaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 equivalents) dropwise while stirring.

-

Acylation: To this cooled mixture, add a solution of chloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.

Caption: Synthetic pathway for this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For halogenated compounds like this compound, the isotopic distribution of bromine and chlorine provides a distinctive signature.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak cluster. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio of natural abundance. Chlorine has two major isotopes, 35Cl and 37Cl, in approximately a 3:1 ratio. This will result in a complex molecular ion region with peaks at M, M+2, and M+4.

The primary fragmentation pathways are anticipated to be the cleavage of the C-Br bond, the C-Cl bond, and the amide bond.

-

α-cleavage: Loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl).

-

Amide Bond Cleavage: Fission of the bond between the carbonyl group and the nitrogen atom.

Caption: Predicted major fragmentation pathways in the mass spectrum.

Data Summary: Mass Spectrometry

| Ion | Predicted m/z | Interpretation |

| [M]⁺˙ | 261, 263, 265 | Molecular Ion (Isotopic pattern for Br and Cl) |

| [M-Cl]⁺ | 226, 228 | Loss of a chlorine atom |

| [M-COCH₂Cl]⁺ | 184, 186 | Cleavage of the amide bond |

| [C₇H₇Br]⁺˙ | 170, 172 | Bromotoluene fragment |

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the amide group, the aromatic ring, and the alkyl halides.

Interpretation of Key IR Absorptions:

-

N-H Stretch: A sharp to moderately broad peak is expected in the region of 3250-3350 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amide.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. The aliphatic C-H stretches of the methyl group will be observed just below 3000 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band is anticipated between 1650 and 1680 cm⁻¹, characteristic of the carbonyl stretching of a secondary amide.

-

N-H Bend (Amide II): This band, resulting from the in-plane bending of the N-H bond, is expected to appear around 1530-1550 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-N Stretch: A medium intensity band is expected in the range of 1200-1350 cm⁻¹.

-

C-Cl and C-Br Stretches: These vibrations occur in the fingerprint region, typically below 800 cm⁻¹. The C-Cl stretch is expected around 600-800 cm⁻¹, and the C-Br stretch will be at a lower frequency, around 500-600 cm⁻¹.

Data Summary: Predicted IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3250 - 3350 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1530 - 1550 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-Cl Stretch | 600 - 800 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Data Summary: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Solvent: CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | ~ 8.2 | Broad Singlet | 1H | Amide N-H |

| H-b | ~ 7.5 | Doublet | 1H | Aromatic H (ortho to NH) |

| H-c | ~ 7.2 | Doublet of Doublets | 1H | Aromatic H (meta to NH and ortho to Br) |

| H-d | ~ 7.4 | Doublet | 1H | Aromatic H (ortho to Br) |

| H-e | ~ 4.2 | Singlet | 2H | -CO-CH₂ -Cl |

| H-f | ~ 2.4 | Singlet | 3H | Ar-CH₃ |

Rationale for Chemical Shift Predictions:

-

Amide Proton (H-a): The amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom. Its chemical shift can be solvent-dependent.

-

Aromatic Protons (H-b, H-c, H-d): The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing bromo and acetamido groups will deshield the aromatic protons, shifting them downfield. The methyl group is weakly electron-donating. The proton ortho to the amide group (H-b) is expected to be the most downfield due to the anisotropic effect of the carbonyl group. The splitting pattern will be a complex set of doublets and a doublet of doublets due to ortho- and meta-coupling.

-

Methylene Protons (H-e): The protons of the CH₂ group are adjacent to two electron-withdrawing groups (carbonyl and chlorine), which will cause a significant downfield shift. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with.

-

Methyl Protons (H-f): The methyl protons on the aromatic ring will appear as a singlet in the typical alkyl region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Data Summary: Predicted ¹³C NMR Chemical Shifts

Solvent: CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~ 164 | Amide C =O |

| C-2 | ~ 136 | Aromatic C -NH |

| C-3 | ~ 118 | Aromatic C -Br |

| C-4 | ~ 138 | Aromatic C -CH₃ |

| C-5 | ~ 132 | Aromatic C -H |

| C-6 | ~ 129 | Aromatic C -H |

| C-7 | ~ 125 | Aromatic C -H |

| C-8 | ~ 43 | -CO-CH₂ -Cl |

| C-9 | ~ 18 | Ar-CH₃ |

Rationale for Chemical Shift Predictions:

-

Carbonyl Carbon (C-1): The amide carbonyl carbon is highly deshielded and will appear significantly downfield.

-

Aromatic Carbons (C-2 to C-7): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electronegative bromine atom (C-3) will be shifted downfield. The carbons attached to the nitrogen (C-2) and the methyl group (C-4) will also have characteristic shifts. The remaining aromatic carbons will appear in the typical aromatic region (120-140 ppm).

-

Aliphatic Carbons (C-8, C-9): The methylene carbon (C-8) attached to chlorine will be downfield compared to a standard alkyl carbon. The methyl carbon (C-9) will appear in the typical upfield alkyl region.

Conclusion

The comprehensive spectral analysis of this compound provides a robust fingerprint for its unequivocal identification and characterization. By understanding the underlying principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, researchers can confidently interpret the data to confirm the structure and purity of this compound. The predicted spectral data and fragmentation patterns outlined in this guide, based on established chemical principles and data from analogous structures, serve as a valuable reference for scientists working with this and related molecules in the fields of medicinal chemistry and materials science.

References

-

PubChem. N-(4-bromo-2-methylphenyl)-2-chloroacetamide. [Link]

-

The Royal Society of Chemistry. Supporting Information for "A copper-catalyzed aerobic oxidation of alcohols". [Link]

-

PubChem. N-(2-bromo-4-chlorophenyl)acetamide. [Link]

-

PubChem. N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide. [Link]

-

PubChem. N-(4-Bromophenyl)-2-chloroacetamide. [Link]

-

PubChem. 2-Bromo-N-(4-methylphenyl)acetamide. [Link]

-

IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

-

The Royal Society of Chemistry. Supporting Information for "Electrochemical selenium-catalyzed para-amination of N-aryloxyamides". [Link]

-

Organic Syntheses. Acetamide, N-bromo-. [Link]

-

Singh, R., et al. A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. [Link]

-

ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

- Google Patents. Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

ResearchGate. 13C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]

-

PubChem. 2-(2-bromo-4-methylphenoxy)-N-(4-nitrophenyl)acetamide. [Link]

-

NIST WebBook. Acetamide, 2-chloro-N-(4-methylphenyl)-. [Link]

-

NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]

-

NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]

-

ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

-

ResearchGate. A facile amidation of chloroacetyl chloride using DBU. [Link]

-

PubChem. 2-Bromo-3-chloro-4-methylaniline. [Link]

-

ResearchGate. ¹H NMR spectra of 2-bromo-4'-chloroacetophenone. [Link]

-

Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. [Link]

-

PubChem. N-(2-bromo-4-ethoxyphenyl)acetamide. [Link]

-

mzCloud. N 4 Bromo 3 methylphenyl acetamide. [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

Sources

solubility of N-(2-bromo-4-methylphenyl)-2-chloroacetamide in organic solvents

An In-depth Technical Guide to the Solubility of N-(2-bromo-4-methylphenyl)-2-chloroacetamide in Organic Solvents

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and delivery. This guide provides an in-depth technical exploration of the solubility of this compound. While specific experimental solubility data for this compound is not widely published, this document will equip you with the foundational knowledge, theoretical predictions, and practical methodologies to determine its solubility profile. We will delve into the predicted physicochemical properties of this compound and, from this, infer its likely behavior in a range of common organic solvents. Furthermore, we will provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, empowering you to generate precise and reliable data in your own laboratory settings.